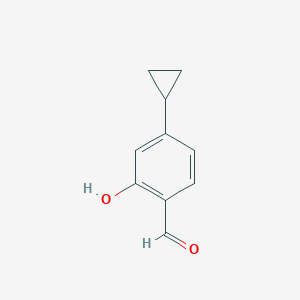

4-Cyclopropyl-2-hydroxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Cyclopropyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the second position and a cyclopropyl group at the fourth position

Mécanisme D'action

Target of Action

The primary targets of 4-Cyclopropyl-2-hydroxybenzaldehyde are the cellular antioxidation systems . Benzaldehydes, including this compound, have been found to disrupt these systems, making them effective antifungal agents . The compound’s antifungal activity increases with the presence of an ortho-hydroxyl group in the aromatic ring .

Mode of Action

This compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through redox-active compounds . The compound can function as a chemosensitizing agent, improving the efficacy of conventional drugs or fungicides .

Biochemical Pathways

The compound affects the oxidative stress-response pathway . It has been found to disrupt cellular antioxidation, which is evident in the use of deletion mutants in the oxidative stress-response pathway of S. cerevisiae (sod1Δ, sod2Δ, glr1Δ) and two mitogen-activated protein kinase (MAPK) mutants of A. fumigatus (sakAΔ, mpkCΔ) .

Pharmacokinetics

The pharmacokinetics of 4-Hydroxybenzaldehyde, a similar compound to this compound, has been studied . After administration, it was found to be widely distributed to all tissues, including the brain, in both the equilibrium and elimination phases . The absolute bioavailability of 4-Hydroxybenzaldehyde was found to be 5.33% . The compound is excreted in the feces and urine in low amounts, and it is metabolized to 4-hydroxybenzoic acid (4-HBA) in large amounts in vivo .

Result of Action

The result of the action of this compound is the effective inhibition of fungal growth . It achieves this by disrupting the cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc . This makes the compound an effective antifungal or chemosensitizing agent, enhancing the efficacy of conventional antifungal agents .

Analyse Biochimique

Biochemical Properties

4-Cyclopropyl-2-hydroxybenzaldehyde, like other benzaldehydes, can participate in various biochemical reactions . It can undergo oxidation, reduction, and condensation processes . For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Cellular Effects

This disruption can inhibit microbial growth through destabilization of cellular redox homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with biomolecules. For example, it can form oximes in an essentially irreversible process as the adduct dehydrates . This reaction involves the competition of oxygen and nitrogen as nucleophiles .

Temporal Effects in Laboratory Settings

Benzaldehydes are known to be stable and can undergo various reactions over time .

Metabolic Pathways

This compound is likely involved in metabolic pathways related to benzaldehydes. For instance, 4-Hydroxybenzaldehyde, a similar compound, is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of 2-hydroxybenzaldehyde using cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions.

Another method involves the use of Grignard reagents. For instance, 4-bromo-2-hydroxybenzaldehyde can be reacted with cyclopropylmagnesium bromide to yield the desired product. This reaction is usually carried out in an anhydrous ether solvent at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and minimizing impurities.

Analyse Des Réactions Chimiques

Types of Reactions

4-Cyclopropyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.

Major Products Formed

Oxidation: 4-Cyclopropyl-2-hydroxybenzoic acid.

Reduction: 4-Cyclopropyl-2-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-Cyclopropyl-2-hydroxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with potential biological activity.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer drugs.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials with specific properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxybenzaldehyde: Similar structure but lacks the cyclopropyl group. It is widely used in the synthesis of pharmaceuticals and as a flavoring agent.

2-Hydroxybenzaldehyde (Salicylaldehyde): Similar structure but with the hydroxyl group at the ortho position. It is used in the synthesis of chelating agents and as an intermediate in organic synthesis.

3-Hydroxybenzaldehyde: Similar structure but with the hydroxyl group at the meta position. It is used in the synthesis of dyes and pharmaceuticals.

Uniqueness

4-Cyclopropyl-2-hydroxybenzaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.

Propriétés

IUPAC Name |

4-cyclopropyl-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-6-9-4-3-8(5-10(9)12)7-1-2-7/h3-7,12H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNXQPHUJHRTFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2794566.png)

![3,4-dimethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2794570.png)

![N-[3-(Furan-2-YL)-3-hydroxypropyl]-3-methoxybenzamide](/img/structure/B2794576.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]propanamide](/img/structure/B2794578.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2794580.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2794582.png)

![2-imino-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione, cis](/img/structure/B2794584.png)